molecular formula C16H14N6O2S B11008282 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11008282
M. Wt: 354.4 g/mol
InChI Key: DKWHRZRJMOFEIJ-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a unique structure that combines multiple heterocyclic rings, including triazole, pyridine, thiazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The process begins with the preparation of the individual heterocyclic components, which are then assembled through a series of condensation and cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and acids, often under conditions such as reflux or microwave irradiation to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to produce larger quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the heterocyclic rings .

Mechanism of Action

The mechanism of action of 3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The compound may act by binding to these targets and modulating their activity, leading to various biological effects .

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H14N6O2S/c1-10-9-25-16-18-8-11(15(24)22(10)16)14(23)17-6-5-13-20-19-12-4-2-3-7-21(12)13/h2-4,7-9H,5-6H2,1H3,(H,17,23)

InChI Key

DKWHRZRJMOFEIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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